4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid
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Overview
Description
4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid is an organic compound that features a benzoic acid moiety substituted with a furan ring through a sulfanylmethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Thioether Formation: The furan ring is then reacted with a suitable thiol to form the furan-2-ylmethylsulfanyl group.
Benzoic Acid Derivative: The final step involves the coupling of the furan-2-ylmethylsulfanyl group with a benzoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,5-dicarboxylic acid.
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol under suitable conditions.
Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules through π-π stacking interactions, while the benzoic acid moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.
4-(Furan-2-ylmethylthio)-benzoic acid: A closely related compound with a similar structure but different substitution pattern.
2,5-Furandicarboxylic acid:
Uniqueness: 4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid is unique due to its combined structural features of a furan ring and a benzoic acid moiety linked through a sulfanylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfanylmethyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c14-13(15)11-5-3-10(4-6-11)8-17-9-12-2-1-7-16-12/h1-7H,8-9H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWFODPJEKPJPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351095 |
Source
|
Record name | 4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312517-86-5 |
Source
|
Record name | 4-(Furan-2-ylmethylsulfanylmethyl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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